{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether
Description
{5-[(4-Chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether (CAS: 335218-30-9) is a triazole-based hybrid compound featuring a 4-chlorobenzyl sulfanyl group, a phenyl-substituted triazole core, and a 1-naphthyl ether moiety. Its molecular formula is C27H21ClN3OS2, with a molecular weight of 502.06 g/mol . The synthesis of such triazole derivatives typically involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., stepwise alkylation of triazole thiols with halogenated ethers or ketones) .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c27-21-15-13-19(14-16-21)18-32-26-29-28-25(30(26)22-9-2-1-3-10-22)17-31-24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRBXXMMUXMHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)COC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It has been identified as a potential inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone involved in various physiological processes including immune response and metabolism.
Biological Activity
The compound {5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether is a novel organic molecule with potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The presence of the naphthyl ether and chlorobenzyl groups may enhance its biological efficacy through various mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.9 g/mol. The structural components include:
- Triazole ring : Essential for biological activity.
- Chlorobenzyl group : May contribute to lipophilicity and binding affinity.
- Naphthyl ether : Potentially enhances interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3OS |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | 2-[2-[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]ethyl]phenol |
| InChI | InChI=1S/C23H20ClN3OS/c24-19-13-10-17(11-14-19)16-29-23... |
Anticancer Activity
Research indicates that compounds with a triazole moiety exhibit significant anticancer properties. For instance, related triazole derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The specific compound under investigation has demonstrated promising results in vitro against breast cancer cell lines (MDA-MB-231) by:
- Inducing Apoptosis : The compound triggers programmed cell death pathways.
- Cell Cycle Arrest : It significantly alters the cell cycle distribution, increasing the percentage of cells in the S phase while decreasing those in G1 phase.
In a study evaluating similar naphthalene-substituted triazoles, compound 6a was noted for its ability to suppress tumor growth in vivo without causing major organ toxicity at doses up to 20 mg/kg .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The triazole ring can interact with specific enzymes, potentially inhibiting their activity.
- Enhanced Binding Affinity : The chlorobenzyl and naphthyl groups may improve the binding interactions with target proteins or enzymes.
Case Studies
- Study on Triazole Derivatives : A series of naphthalene-substituted triazole derivatives were synthesized and tested for anticancer activity. Among these, compounds that retained the naphthalene moiety showed improved cytotoxicity against MDA-MB-231 cells compared to other derivatives .
- In Vivo Evaluation : An acute toxicity assay indicated that certain derivatives of this class did not exhibit significant toxicity in mice, suggesting a favorable safety profile for further development as potential therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazole Derivatives
The following table highlights key structural analogs and their substituent differences:
Key Observations:
- Sulfanyl Group : The 4-chlorobenzyl group in the target compound is common in analogs (e.g., ), but substituents like 2-chlorobenzyl or 4-chlorophenyl alter steric and electronic profiles .
- Ether/Ketone Moiety : The 1-naphthyl ether in the target compound introduces a bulky aromatic system, contrasting with smaller groups like methoxyphenyl or trifluoromethylphenyl . This likely reduces solubility but enhances lipophilicity.
- Biological Implications: Compounds with phenylethanone groups (e.g., ) have been explored for CNS activity, suggesting the target’s naphthyl ether could modulate receptor binding in therapeutic contexts .
Physicochemical and Structural Properties
- Crystallography: Analogs like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exhibit dihedral angles >80° between triazole and aryl groups, suggesting non-planar conformations that influence packing and solubility .
- Thermal Stability : Triazole-thioether derivatives generally show stability up to 200°C, as inferred from thermogravimetric analyses of related compounds .
Q & A
Basic: How can researchers optimize the synthesis of {5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether?
Methodological Answer:
The synthesis of triazole derivatives typically involves multi-step reactions requiring precise control of parameters. Key optimization strategies include:
- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C are often optimal for cyclization and sulfanyl group incorporation .
- pH control : Maintaining a slightly basic pH (~8–9) during thioether formation prevents side reactions .
- Catalyst use : Catalytic amounts of K₂CO₃ or triethylamine improve yields in nucleophilic substitution steps .
Validate each step via TLC or HPLC to monitor intermediate purity.
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and confirms substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak) and detects isotopic patterns for chlorine .
- X-ray crystallography : Resolve ambiguous stereochemistry or packing motifs using SHELXL for refinement .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability. Mitigate this by:
- Standardizing assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-response validation : Perform IC₅₀ determinations in triplicate and compare with reference compounds (e.g., doxorubicin for anticancer assays) .
- Meta-analysis : Cross-reference data with structurally analogous triazoles (e.g., 4-phenyl substituents vs. 4-methyl variants) to identify SAR trends .
Advanced: How to design experiments for studying structure-activity relationships (SAR) of triazole derivatives?
Methodological Answer:
SAR studies require systematic modifications and functional testing:
- Substituent variation : Synthesize analogs with halogen (Cl, Br), alkoxy, or methyl groups at the 4-phenyl or naphthyl positions .
- Biological screening : Test analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using enzyme inhibition assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with receptors like EGFR or HDAC .
Advanced: What methodological approaches are used in X-ray crystallography for this compound?
Methodological Answer:
X-ray crystallography involves:
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure solution : Apply SHELXT for phase problem resolution via intrinsic phasing .
- Refinement : Refine anisotropic displacement parameters with SHELXL, achieving R1 values <0.05 .
- Validation : Check geometry with PLATON and CCDC Mercury to confirm bond lengths/angles match triazole ring norms .
Advanced: How to analyze reaction mechanisms in the synthesis of this compound?
Methodological Answer:
Mechanistic studies employ:
- Isotopic labeling : Use ³⁵S-labeled thiourea to track sulfanyl group incorporation via autoradiography .
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., triazole ring closure) .
- Computational DFT : Calculate transition-state energies (e.g., Gaussian 09) to validate proposed intermediates .
Advanced: How to address low crystallinity in X-ray diffraction studies?
Methodological Answer:
Improve crystal quality by:
- Solvent screening : Test mixed solvents (e.g., CHCl₃/hexane) for slow evaporation .
- Seeding : Introduce microcrystals from prior trials to induce nucleation .
- Temperature gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 25°C) .
Advanced: What strategies enhance the compound’s stability during biological assays?
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis .
- Protection from light : Use amber vials to avoid photodegradation of the naphthyl ether group .
- Serum stability tests : Incubate with fetal bovine serum (FBS) and analyze degradation via LC-MS over 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
